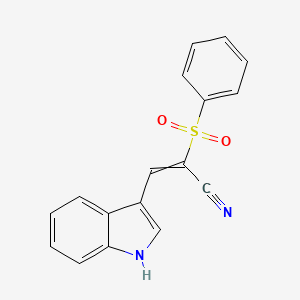

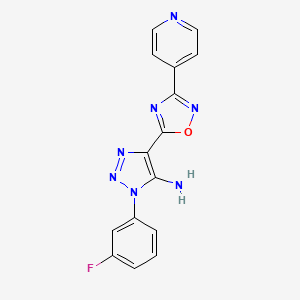

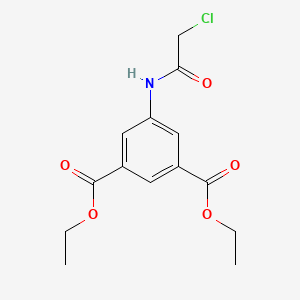

(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile

カタログ番号 B2798083

CAS番号:

95966-28-2

分子量: 308.36

InChIキー: VDWDUJJWMCDGHH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system found in many natural and synthetic compounds . The compound also contains a phenylsulfonyl group and a propenenitrile group .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many researchers. A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been reported . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a planar acrylonitrile group, with dihedral angles between the plane of the acrylonitrile unit and the planes of the benzene and indole ring systems . The molecules are linked into head-to-tail chains that propagate along the b-axis direction by bifurcated N-H⋯O intermolecular hydrogen bonds .Chemical Reactions Analysis

Indole derivatives have been used in various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation process has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles . This process is efficient, operationally straightforward, and generally high yielding .科学的研究の応用

Structural Analysis and Synthesis

- Molecular Structure and Crystallization : Studies on related compounds indicate meticulous structural analysis, demonstrating the planarity of indole rings and the dihedral angle between the phenylsulfonyl group and the indole ring, which is crucial for understanding the compound’s reactivity and crystallization properties (Sonar, Parkin, & Crooks, 2004).

- Synthetic Applications : Research has elucidated synthetic methodologies for related indole derivatives, highlighting their potential in constructing complex molecular frameworks, which could be applicable to the synthesis of “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Susanti et al., 2012).

Chemical Properties and Reactions

- Nucleophilic Addition Reactions : The compound’s structural analogs have been studied for their reactivity in nucleophilic addition reactions, offering insights into potential synthetic routes and chemical transformations for “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Pelkey, Barden, & Gribble, 1999).

Biological and Pharmaceutical Applications

- Transition Metal Complexes : The synthesis of new derivatives and their transition metal complexes highlight potential biological activities, including anti-inflammatory, antibacterial, and antitumor properties. These findings suggest avenues for pharmaceutical applications of related compounds, which could extend to “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Qu et al., 2006).

Computational and Theoretical Studies

- Density Functional Theory (DFT) Calculations : Detailed DFT and molecular orbital calculations of derivatives provide insights into the electronic structure and potential reactivity of “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile.” Such computational studies are essential for predicting reactivity and designing new molecules with desired properties (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

作用機序

特性

IUPAC Name |

2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S/c18-11-15(22(20,21)14-6-2-1-3-7-14)10-13-12-19-17-9-5-4-8-16(13)17/h1-10,12,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWDUJJWMCDGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CNC3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Indol-3-YL-2-(phenylsulfonyl)prop-2-enenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

amino}-N-methylacetamide](/img/structure/B2798007.png)

![ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2798010.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798012.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2798019.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2798023.png)